Sodium phosphate, dibasic, heptahydrate (Na₂HPO₄•7H₂O) plays a crucial role in biological research due to its buffering capacity. Buffers are solutions that resist changes in pH, maintaining a specific and stable environment for various biological processes. This stability is essential for maintaining the activity and structure of enzymes, proteins, and other biomolecules .
Sodium phosphate, dibasic, heptahydrate functions as a weak base, contributing to the buffering capacity in the alkaline range (pH 6.8 - 8.0). It can neutralize small amounts of added acids or bases, minimizing significant pH fluctuations that could disrupt experiments.
Here are some specific applications of sodium phosphate, dibasic, heptahydrate in scientific research:
Sodium phosphate dibasic heptahydrate, with the chemical formula , is a crystalline compound that appears as white, odorless crystals. It is commonly known by several synonyms, including dibasic sodium phosphate heptahydrate and disodium hydrogen phosphate heptahydrate. This compound has a molar mass of approximately 268.07 grams per mole and is characterized by its high solubility in water, which is about 154 grams per liter at room temperature .
The heptahydrate form indicates that each molecule of sodium phosphate dibasic is associated with seven water molecules, contributing to its stability and solubility properties. The compound typically exhibits a pH range of 9.0 to 9.3 when dissolved in water, making it mildly alkaline .
In biological systems, DSP acts as a weak base, contributing to maintaining a slightly alkaline pH. It can also function as a chelating agent, forming complexes with metal ions. The primary application of DSP in research lies in its role as a buffer component. Buffers work by resisting changes in pH upon the addition of acids or bases. In PBS, DSP and KH2PO4 form a conjugate acid-base pair that can neutralize small amounts of added acid or base, thus maintaining a constant pH environment crucial for biological processes and experiments [].
In acidic conditions, it can react with acids to form phosphoric acid and sodium salts:
Conversely, it can react with strong bases to form sodium hydroxide and other phosphates.
Sodium phosphate dibasic heptahydrate plays a significant role in biological systems, primarily as a buffering agent in biochemical assays and cell culture media. It helps maintain physiological pH levels, which is crucial for enzyme activity and metabolic processes. Additionally, it serves as a source of phosphate ions necessary for various bio
The synthesis of sodium phosphate dibasic heptahydrate can be achieved through several methods:
Sodium phosphate dibasic heptahydrate has a wide range of applications across various fields:
Sodium phosphate dibasic heptahydrate shares similarities with other phosphate compounds but has unique properties that distinguish it:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium phosphate monobasic hydrate | NaH₂PO₄ · H₂O | More acidic; used primarily for buffering in lower pH |
Sodium phosphate tribasic hydrate | Na₃PO₄ · 12H₂O | More basic; used for higher pH applications |
Potassium phosphate dibasic heptahydrate | K₂HPO₄ · 7H₂O | Similar buffering capacity; potassium source instead of sodium |
Calcium hydrogen phosphate | Ca(H₂PO₄)₂ · H₂O | Important for bone health; less soluble than sodium salts |
Sodium phosphate dibasic heptahydrate's unique combination of high solubility, buffering capacity, and mild alkalinity makes it particularly valuable in biological applications compared to its counterparts .
Phosphate compounds have played pivotal roles in scientific and industrial advancements since the discovery of elemental phosphorus in 1669 by German alchemist Hennig Brand, who isolated it from urine. Initially used in alchemical pursuits, phosphorus’ chemical versatility later shifted focus to industrial applications. By the mid-19th century, bone ash became the primary source of phosphorus, but this was replaced by phosphate rock after the introduction of submerged-arc furnaces in the 1880s. Sodium phosphate dibasic heptahydrate (Na₂HPO₄·7H₂O) emerged as a critical derivative, leveraging phosphate’s reactivity in aqueous systems.
This compound is indispensable in biological and chemical research due to its buffering capacity and high solubility. Key applications include:
Na₂HPO₄·7H₂O is classified as a sodium salt of phosphoric acid with seven water molecules of crystallization. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | Disodium hydrogen phosphate heptahydrate | |
CAS Number | 7782-85-6 | |
Molecular Formula | Na₂HPO₄·7H₂O | |
Alternative Names | Dibasic sodium phosphate |
The compound exhibits distinct physical and chemical properties:
Crystalline Na₂HPO₄·7H₂O adopts a monoclinic structure (space group P2₁/n) with water molecules forming hydrogen bonds in the lattice. Its thermal stability is limited, as dehydration occurs above 48°C, releasing five water molecules.
Sodium phosphate dibasic heptahydrate is an inorganic compound with the molecular formula Na₂HPO₄·7H₂O, alternatively represented as H₁₅Na₂O₁₁P [1] [2]. The compound has a molecular weight of 268.07 grams per mole and is registered under the Chemical Abstracts Service number 7782-85-6 [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is disodium phosphoric acid heptahydrate [4].
Property | Value |
---|---|
Molecular Formula | Na₂HPO₄·7H₂O |
Alternative Formula | H₁₅Na₂O₁₁P |
Molecular Weight | 268.07 g/mol |
CAS Number | 7782-85-6 |
IUPAC Name | Disodium phosphoric acid heptahydrate |
The molecular structure consists of two sodium cations, one hydrogen phosphate anion, and seven water molecules of crystallization [1] [2]. This specific hydration state makes it one of several known hydrates of sodium phosphate dibasic, distinguished by its seven water molecules per formula unit [5].
Sodium phosphate dibasic heptahydrate exhibits a complex bonding arrangement involving both ionic and covalent interactions [4]. The fundamental structure centers around the hydrogen phosphate anion (HPO₄²⁻), which forms through covalent bonding between the central phosphorus atom and four oxygen atoms [6]. Within this tetrahedral arrangement, three oxygen atoms carry negative charges while one oxygen atom remains protonated [6].
The sodium cations (Na⁺) interact with the hydrogen phosphate anions through ionic bonding, with the electrostatic attraction between the positively charged sodium ions and the negatively charged phosphate groups providing structural stability [4]. The International Chemical Identifier key for this compound is PYLIXCKOHOHGKQ-UHFFFAOYSA-L, representing its unique molecular arrangement [4].
The seven water molecules in the crystal structure participate in hydrogen bonding networks that stabilize the overall crystalline framework [7]. These water molecules are incorporated into the crystal lattice through hydrogen bonds with both the phosphate groups and other water molecules, creating a three-dimensional network that contributes to the compound's physical properties [7] [8].
Sodium phosphate dibasic heptahydrate crystallizes as white crystalline powder or granules with a density of 1.679 grams per cubic centimeter [8] [9]. The compound belongs to the monoclinic crystal system, characterized by its prismatic crystal habit [10]. The crystallographic structure exhibits translucent to white crystalline appearance when fully hydrated [11].
Physical Property | Value |
---|---|
Appearance | White crystalline powder/granules |
Color | White/Colorless |
Physical Form | Solid crystals |
Density | 1.679 g/cm³ |
Crystal System | Monoclinic |
The compound demonstrates significant hygroscopic behavior, readily absorbing moisture from the atmosphere [12] [8]. This hygroscopic nature influences its crystallographic stability and requires careful storage conditions to maintain structural integrity [13].
Sodium phosphate dibasic exists in multiple hydration states, each characterized by different numbers of water molecules incorporated into the crystal structure [5]. The known hydrates include the anhydrous form, monohydrate, dihydrate, heptahydrate, octahydrate, and dodecahydrate [5] [14].
Hydrate Form | Formula | Molecular Weight (g/mol) | CAS Number | Density (g/cm³) |
---|---|---|---|---|
Anhydrous | Na₂HPO₄ | 141.96 | 7558-79-4 | 1.70 |
Dihydrate | Na₂HPO₄·2H₂O | 177.99 | 10028-24-7 | 2.066 |
Heptahydrate | Na₂HPO₄·7H₂O | 268.07 | 7782-85-6 | 1.679 |
Dodecahydrate | Na₂HPO₄·12H₂O | 358.14 | 10039-32-4 | 1.524 |
The interconversion between these hydration states occurs through controlled thermal treatment or exposure to different humidity conditions [15] [16]. The heptahydrate represents a stable intermediate form that can lose water molecules to form lower hydrates or gain additional water to form higher hydrates under appropriate conditions [15].
The structural differences between hydration states primarily involve the arrangement and number of water molecules within the crystal lattice [15]. The heptahydrate form contains seven water molecules that participate in hydrogen bonding networks, creating a more open crystal structure compared to the anhydrous form [10].
The dodecahydrate form exhibits the lowest density at 1.524 grams per cubic centimeter due to the extensive water content, while the anhydrous form demonstrates the highest density at 1.70 grams per cubic centimeter [15]. The dihydrate form shows an intermediate density of 2.066 grams per cubic centimeter, reflecting the compact arrangement of two water molecules per formula unit [15].
Temperature-induced dehydration occurs in a stepwise manner, with the heptahydrate losing five water molecules at 48 degrees Celsius to form the dihydrate [15] [16]. This selective water loss indicates that the seven water molecules in the heptahydrate are not equivalent in their binding strength to the crystal structure [16].
Sodium phosphate dibasic heptahydrate demonstrates moderate chemical reactivity, particularly in aqueous solutions where it undergoes hydrolysis reactions [15]. The compound acts as a weak base in solution, with the hydrogen phosphate anion capable of accepting protons from water molecules [5] [17].
The thermal decomposition pathway involves progressive dehydration followed by conversion to sodium pyrophosphate at elevated temperatures [15] [18]. The reaction sequence proceeds as follows: initial loss of five water molecules at 48 degrees Celsius, complete dehydration at 100 degrees Celsius, and conversion to sodium pyrophosphate at 240-250 degrees Celsius [15] [13].
Temperature (°C) | Process | Product |
---|---|---|
48 | Loses 5H₂O molecules | Na₂HPO₄·2H₂O |
92.5 | Dihydrate loses water | Na₂HPO₄ |
100 | Complete dehydration | Na₂HPO₄ |
240-250 | Converts to pyrophosphate | Na₄P₂O₇ |
The compound exhibits incompatibility with strong acids, which can protonate the phosphate groups and alter the solution chemistry [19] [13]. It also shows reactivity toward certain metals, particularly aluminum and zinc, where it can act as a corrosive agent [19].
Sodium phosphate dibasic heptahydrate functions as a buffering agent due to the amphoteric nature of the hydrogen phosphate anion [17] [20]. The phosphate system exhibits three ionization constants corresponding to the stepwise deprotonation of phosphoric acid: pKa₁ = 2.15, pKa₂ = 7.2, and pKa₃ = 12.38 [15] [6] [20].
Property | Value |
---|---|
pKa₁ (Phosphoric acid) | 2.15 |
pKa₂ (Phosphoric acid) | 7.2 |
pKa₃ (Phosphoric acid) | 12.38 |
pH (5% solution) | 9.0-9.3 |
Buffer Range | 5.8-8.0 |
The compound produces moderately basic solutions with a pH range of 9.0-9.3 for a 5% aqueous solution [21] [9]. This alkaline behavior results from the hydrolysis of the hydrogen phosphate anion, which accepts protons from water molecules and generates hydroxide ions [5] [17].
The buffering capacity of sodium phosphate dibasic is particularly effective in the physiological pH range around 7.2, corresponding to the second ionization constant of phosphoric acid [17] [20]. This property makes it valuable for maintaining stable pH conditions in biochemical systems and analytical procedures [17] [22].
Sodium phosphate dibasic heptahydrate exhibits high solubility in water, with a solubility of 154 grams per liter at 20 degrees Celsius [13]. Alternative measurements indicate solubility of approximately 35.8 grams per liter under similar conditions [21]. The compound is completely insoluble in ethanol and other organic solvents [8] [15].
Temperature (°C) | Solubility (g/L) |
---|---|
20 | 154 |
Alternative measurement | 35.8 |
The high water solubility results from the ionic nature of the compound and the extensive hydrogen bonding capability of the hydrated form [12]. The dissolution process involves dissociation of the sodium cations and hydrogen phosphate anions, followed by hydration of these ions by water molecules [23].
The solubility characteristics are influenced by temperature, with higher temperatures generally increasing the dissolution rate and capacity [24]. However, the compound's hygroscopic nature means that it readily absorbs atmospheric moisture, which can affect accurate solubility measurements [12] [8].
Sodium phosphate dibasic heptahydrate demonstrates variable stability depending on environmental conditions [15] [18]. Under ambient conditions, the compound is hygroscopic and readily absorbs moisture from the atmosphere, potentially leading to changes in hydration state [12] [13].
Thermal stability analysis reveals that the compound begins losing water molecules at 48 degrees Celsius, with the initial loss of five water molecules to form the dihydrate [15] [16]. Complete dehydration occurs at 100 degrees Celsius, while decomposition to sodium pyrophosphate begins at 240-250 degrees Celsius [15] [18].
The compound exhibits stability in neutral to moderately basic aqueous solutions but may undergo hydrolysis reactions in highly acidic or basic environments [19]. Storage requires protection from excessive moisture and temperature fluctuations to maintain the heptahydrate form [13].
Irritant